Sodium oxalate-13C2

Descripción general

Descripción

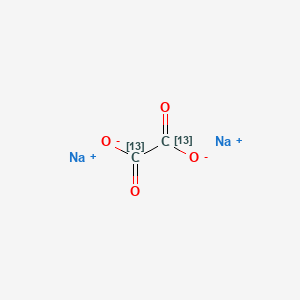

Sodium oxalate-13C2, also known as oxalic acid-13C2 sodium salt, is a chemical compound with the molecular formula Na2(13C2O4). It is a stable isotope-labeled compound where the carbon atoms in the oxalate group are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing metabolic pathways and studying enzyme kinetics due to its isotopic labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium oxalate-13C2 can be synthesized by neutralizing oxalic acid-13C2 with sodium hydroxide. The reaction typically involves mixing a stoichiometric amount of oxalic acid-13C2 with sodium hydroxide in an aqueous solution, followed by evaporation to yield the anhydrous this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and isotopic enrichment. The final product is often dried and purified through recrystallization to achieve the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to sodium carbonate and carbon dioxide at elevated temperatures.

Reduction: It can act as a reducing agent in certain chemical reactions.

Decomposition: Upon heating, this compound decomposes into sodium carbonate and carbon monoxide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate is commonly used to oxidize this compound.

Reaction Conditions: Oxidation typically occurs in acidic or neutral conditions, while decomposition requires high temperatures.

Major Products:

Oxidation: Sodium carbonate and carbon dioxide.

Decomposition: Sodium carbonate and carbon monoxide.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Metabolic Studies

- Sodium oxalate-13C2 is widely used in metabolic studies to trace the fate of carbon atoms within biological systems. This application is particularly relevant in understanding metabolic disorders and the biochemical pathways involved in diseases such as hyperoxaluria and kidney stone formation.

-

Enzyme Kinetics

- The compound serves as a tracer for studying enzyme kinetics, allowing researchers to observe how enzymes interact with substrates in real-time. This application is vital for elucidating reaction mechanisms and determining enzyme efficiency.

- Kidney Stone Research

-

Analytical Chemistry

- This compound is utilized in the standardization of analytical methods and calibration of instruments. Its isotopic labeling allows for precise measurements and comparisons in various chemical analyses.

Case Study 1: Intestinal Oxalate Absorption

In a study examining intestinal oxalate absorption using this compound, researchers found significant differences in absorption rates between patients with Crohn's disease and healthy controls. The study involved administering a dose of this compound and measuring urinary excretion to assess absorption efficiency. Results indicated that patients with Crohn's disease exhibited hyperabsorption of oxalate, highlighting the compound's utility in clinical diagnostics .

Case Study 2: Enzyme Kinetics

A research project focused on enzyme kinetics used this compound to track the conversion rates of specific enzymes involved in oxalate metabolism. By analyzing the isotopic labeling in reaction products, scientists could determine the efficiency and specificity of these enzymes, providing insights into metabolic regulation .

Mecanismo De Acción

The mechanism by which sodium oxalate-13C2 exerts its effects is primarily through its role as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological processes. This isotopic labeling provides insights into metabolic pathways, enzyme kinetics, and reaction mechanisms .

Comparación Con Compuestos Similares

Sodium oxalate: The non-isotopically labeled version of sodium oxalate-13C2.

Oxalic acid-13C2: The parent compound from which this compound is derived.

Sodium carbonate-13C: Another isotopically labeled compound used in similar research applications.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial .

Actividad Biológica

Sodium oxalate-13C2, a stable isotope-labeled compound, is primarily utilized in scientific research to trace metabolic pathways and study enzyme kinetics. Its unique isotopic labeling allows researchers to track the movement and transformation of carbon atoms in biological systems. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (Na2(13C2O4)) is synthesized by neutralizing oxalic acid-13C2 with sodium hydroxide. It serves multiple roles in various scientific fields:

- Biology : Used for metabolic studies to trace carbon atom fates.

- Medicine : Investigated in relation to kidney stone formation and other oxalate-related conditions.

- Chemistry : Acts as a tracer for studying reaction mechanisms.

The primary mechanism of action for this compound is its role as a tracer. The carbon-13 isotope enables researchers to monitor metabolic pathways and enzyme kinetics effectively. This isotopic labeling provides insights into biochemical processes, including the synthesis and degradation of metabolites.

1. Kidney Function and Disease Models

A significant body of research has demonstrated the effects of sodium oxalate on kidney function. A study involving a sodium oxalate-rich diet in rats showed that it induced chronic kidney disease (CKD). Key findings include:

- Glomerular Filtration Rate (GFR) : A 60% reduction was observed in rats on an OXA diet compared to controls.

- Histological Changes : Massive cortical disorganization, tubular atrophy, and fibrosis were noted.

- Complications : Elevated blood pressure and cardiac dysfunction were also reported, indicating systemic effects of dietary oxalate .

2. Inflammatory Responses

Exposure to oxalate has been linked to inflammatory responses in renal epithelial cells. Increased reactive oxygen species (ROS) levels and decreased glutathione levels were observed, leading to impaired DNA synthesis and cell death. Additionally, oxalate exposure can hinder monocyte differentiation into macrophages, which are crucial for renal crystal removal .

3. Oxalate Absorption Testing

Research has established standardized tests using this compound to measure oxalate absorption in humans. These tests help identify hyperoxaluria as a risk factor for calcium oxalate stone formation. In studies involving volunteers and patients with calcium oxalate stones, approximately one-third exhibited hyperabsorption of oxalate, indicating the importance of dietary management in preventing kidney stones .

Table 1: Effects of Sodium Oxalate on Kidney Function in Animal Models

| Parameter | Control Group | OXA Diet Group |

|---|---|---|

| Glomerular Filtration Rate | 100% | 40% |

| Blood Urea Level | Normal | Elevated |

| Proteinuria | Negative | Positive |

| Histological Findings | Normal | Fibrosis |

Table 2: Inflammatory Markers Post-Oxalate Exposure

| Marker | Control Group | OXA Diet Group |

|---|---|---|

| Reactive Oxygen Species (ROS) | Baseline | Increased |

| Glutathione Levels | Normal | Decreased |

| DNA Synthesis | Normal | Impaired |

Case Studies

-

Chronic Kidney Disease Induction :

A study conducted on rats fed an OXA diet for three weeks demonstrated significant renal impairment, establishing a model for CKD research that avoids acute toxicity while mimicking human disease progression . -

Oxalate Absorption Test Application :

A standardized test using this compound was applied in clinical settings involving patients with a history of calcium oxalate stones. Results indicated that dietary management could significantly reduce stone formation risk by identifying individuals with hyperoxaluria .

Análisis De Reacciones Químicas

Oxidation Reactions

Sodium oxalate-13C₂ acts as a reducing agent in acidic environments, particularly in reactions with strong oxidizers like potassium permanganate (KMnO₄). The isotopic labeling allows precise tracking of carbon atoms during oxidation.

Reaction with Potassium Permanganate

In acidic conditions (H₂SO₄), sodium oxalate-13C₂ reduces Mn(VII) in KMnO₄ to Mn(II), while itself being oxidized to carbon dioxide-¹³C:

Key Observations

-

Reaction kinetics are accelerated by Mn²⁺ ions, which act as autocatalysts .

-

The reaction is temperature-dependent, requiring >60°C for rapid completion .

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | >60°C | |

| Catalysts | Mn²⁺ (autocatalytic) | |

| Primary products | CO₂ (¹³C-labeled), MnSO₄, H₂O |

Thermal Decomposition

At elevated temperatures, sodium oxalate-13C₂ undergoes decomposition, producing sodium carbonate and carbon monoxide:

Experimental Data

-

The reaction is endothermic, with isotopic labeling having negligible impact on decomposition thermodynamics .

Reaction with Vanadium Pentoxide

When heated with vanadium pentoxide (V₂O₅) at 200–525°C, sodium oxalate-13C₂ forms sodium vanadium oxibronze and releases carbon dioxide:

Conditions and Outcomes

-

The stoichiometric coefficient increases with temperature, reaching at 525°C .

-

This reaction is utilized in materials science for synthesizing vanadium-based compounds .

Reduction Reactions

Sodium oxalate-13C₂ can act as a reductant in non-acidic environments, though such reactions are less common. For example, in alkaline conditions, it participates in the reduction of metal ions, though detailed mechanisms remain understudied for the isotopic form .

Comparative Reactivity

The reactivity of sodium oxalate-13C₂ is identical to its non-isotopic counterpart, except for isotopic tracer effects. For example:

Propiedades

IUPAC Name |

disodium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCPFRVNHGOPAG-BQTCFENJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583973 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260429-91-2 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260429-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.